rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans
Description
rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique cyclopentane ring structure, which includes a trifluoromethyl group and a carboxamide group.
Properties
Molecular Formula |
C7H10F3NO2 |
|---|---|
Molecular Weight |
197.15 g/mol |
IUPAC Name |
(1S,3S)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)6(5(11)13)2-1-4(12)3-6/h4,12H,1-3H2,(H2,11,13)/t4-,6-/m0/s1 |
InChI Key |
PRDZVFHMFNPNLB-NJGYIYPDSA-N |
Isomeric SMILES |
C1C[C@](C[C@H]1O)(C(=O)N)C(F)(F)F |
Canonical SMILES |
C1CC(CC1O)(C(=O)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Carboxamidation: The carboxamide group can be introduced through amidation reactions using reagents such as ammonia or amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or organometallic compounds.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors on cell surfaces to modulate cellular responses.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,3R)-3-hydroxy-1-(methyl)cyclopentane-1-carboxamide, trans
- rac-(1R,3R)-3-hydroxy-1-(ethyl)cyclopentane-1-carboxamide, trans
- rac-(1R,3R)-3-hydroxy-1-(fluoromethyl)cyclopentane-1-carboxamide, trans
Uniqueness
rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and biological activity compared to similar compounds.
Biological Activity
Rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans, is a compound with a unique cyclopentane structure characterized by the presence of a hydroxyl group and a trifluoromethyl group. This structural configuration enhances its lipophilicity and potential biological activity, making it a subject of interest in pharmaceutical research. Recent studies have highlighted its role as an inhibitor of the NLRP3 inflammasome, which is crucial in inflammatory responses.
Chemical Structure and Properties
The compound's IUPAC name indicates that it exists as a racemic mixture of two enantiomers. The trifluoromethyl group is known to enhance the biological activity of compounds due to its ability to improve interactions with biological targets.
Structure Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C7H10F3N1O2 |
| Molecular Weight | 201.16 g/mol |
| CAS Number | 2567490-03-1 |
NLRP3 Inflammasome Inhibition
Research indicates that rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide acts as an inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is implicated in various inflammatory diseases, including autoimmune conditions and chronic inflammation. Inhibition of this pathway suggests potential therapeutic applications for conditions such as rheumatoid arthritis and other inflammatory disorders.
The precise mechanisms through which this compound inhibits the NLRP3 inflammasome are still under investigation. However, it is hypothesized that its interaction with key proteins involved in inflammatory signaling pathways plays a significant role. Further studies are necessary to elucidate these mechanisms and identify any potential off-target effects.
Case Studies
Several studies have explored the biological effects of rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide:
- In Vitro Studies : Initial in vitro assays demonstrated that the compound effectively reduced the activation of the NLRP3 inflammasome in macrophage cell lines. This reduction correlated with decreased production of pro-inflammatory cytokines such as IL-1β and IL-18.
- Animal Models : In vivo studies using murine models of inflammatory diseases showed that administration of the compound led to significant reductions in inflammation markers and improved clinical scores in models of arthritis .
Comparative Analysis with Analog Compounds
To understand the unique properties of rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| (1R,3R)-Cyclopentane-1,3-diol | Contains two hydroxyl groups on cyclopentane | Lacks trifluoromethyl group |
| (2S)-2-Hydroxycyclopentanecarboxylic acid | Hydroxyl group at position 2 on cyclopentane | Different stereochemistry and functional groups |
| (1S,2S)-2-Trifluoromethylcyclobutane-1-carboxylic acid | Trifluoromethyl group at position 2 on a cyclobutane ring | Smaller ring size and different reactivity |
The distinct inhibition profile against the NLRP3 inflammasome sets rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide apart from its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
